molecular formula C11H10N2O4 B1438953 3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid CAS No. 1172738-94-1

3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1438953
CAS No.: 1172738-94-1
M. Wt: 234.21 g/mol
InChI Key: LELOXEZQLPBPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid is a chemical compound offered for research use only. It belongs to a class of furyl-pyrazole derivatives noted for their planar molecular conformation, a structural feature confirmed in closely related analogs through Density Functional Theory (DFT) studies, which can be critical for molecular stacking and interaction with biological targets . Compounds within this family are frequently investigated as core scaffolds in medicinal chemistry for developing novel bioactive molecules, with research indicating potential for various biological activities . The presence of both a carboxylic acid functional group and a 2-oxopropyl substituent on the pyrazole ring makes this molecule a versatile intermediate for further chemical synthesis, such as the formation of amides or esters. Researchers are exploring its application in several fields, including the design of new molecular entities for pharmaceutical discovery and the development of advanced materials for optoelectronics, given that similar structures show strong UV absorption properties . Its mechanism of action in any specific context is dependent on the research application and should be empirically determined by the investigator.

Properties

IUPAC Name

5-(furan-2-yl)-2-(2-oxopropyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7(14)6-13-9(11(15)16)5-8(12-13)10-3-2-4-17-10/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELOXEZQLPBPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=CC(=N1)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is commonly synthesized via the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds (such as diketones or ketoesters). This cyclocondensation occurs under acidic or basic conditions and forms the pyrazole nucleus with substituents at defined positions.

  • Typical reaction: Hydrazine + 2,4-diketocarboxylic ester → Pyrazole-5-carboxylic ester intermediate.
  • Conditions: Solvent such as ethanol or methanol, temperature ranging from room temperature to reflux.
  • Notes: The reaction can yield isomeric mixtures (e.g., 1,5- vs. 2,4-substituted pyrazoles), requiring careful control or subsequent purification.

Carboxylation and Hydrolysis

The carboxylic acid group at the 5-position can be introduced by hydrolysis of the ester intermediate or by direct carboxylation of a suitable organometallic intermediate.

  • Common method:
    • Hydrolysis of pyrazole-5-carboxylic esters under acidic or basic conditions to yield the free acid.
  • Alternative:
    • Carboxylation of Grignard reagents derived from pyrazole intermediates with carbon dioxide (CO₂) to install the carboxyl group.
  • Conditions: Typical hydrolysis involves aqueous acid or base at reflux; carboxylation requires low temperature and inert atmosphere.

Industrial Production Considerations

Industrial synthesis optimizes the above steps to maximize yield and purity:

  • Use of continuous flow reactors for better heat and mass transfer.
  • High-throughput catalyst screening to identify efficient palladium catalysts.
  • Advanced purification techniques such as crystallization and preparative chromatography to separate isomers and remove impurities.
  • Safety measures for handling hydrazine derivatives due to toxicity and explosiveness.

Reaction Conditions and Reagents Summary Table

Step Reaction Type Key Reagents/Conditions Notes
Pyrazole ring formation Cyclocondensation Hydrazine + 1,3-dicarbonyl compound; acidic/basic solvent; reflux Possible isomer mixtures; purification needed
Furan ring introduction Pd-catalyzed cross-coupling (Suzuki) 3-bromo-pyrazole ester + 2-furylboronic acid; Pd(PPh₃)₄; K₃PO₄; DMF/water; 80–100°C; inert atmosphere High selectivity; degassed solvents essential
Carboxylation / Hydrolysis Hydrolysis or Carboxylation Acid/base hydrolysis of ester or Grignard reagent + CO₂ Hydrolysis common; carboxylation requires inert conditions

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting pyrazole-containing enzymes or receptors.

    Material Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: This compound can be used as a probe to study biological processes involving pyrazole and furan rings.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s biological and physicochemical properties are influenced by substituent variations on the pyrazole ring. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Substituents (Positions) Molecular Weight Key Features/Applications Reference
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid 1-methyl, 3-(2-furyl), 5-carboxylic acid 192.17 Used in synthetic intermediates; methyl group enhances stability
N′-[(E)-1-(2-Furyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide 3-isopropyl, carbohydrazide at 5-position 260.297 Hydrazide group enables hydrogen bonding; potential for metal chelation
3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 1-phenyl, 3-methyl, 5-(2-oxopropyl) Not specified Phenyl group increases lipophilicity; studied for solubility challenges
3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Halogenated aryl, methoxy substituents Not specified Enhanced electronic effects; antimicrobial applications
Key Observations:

Substituent Position and Bioactivity: The 2-oxopropyl group in the target compound may improve solubility compared to methyl or phenyl substituents, as seen in analogues .

Functional Group Impact :

  • Carboxylic acid groups (as in the target compound) offer hydrogen-bonding capability, critical for interactions with biological targets. In contrast, carbohydrazide derivatives (e.g., ) may exhibit metal-binding properties.

Synthetic Feasibility :

  • Synthesis routes for 3-(2-furyl)acrylic acid derivatives (e.g., esterification via thionyl chloride ) suggest scalable methods for modifying the target compound’s side chains.

Pharmacological and Physicochemical Properties

While direct data for the target compound are sparse, insights can be extrapolated from related compounds:

  • Antimicrobial Activity: 3-(2-Furyl)acrylic acid esters exhibit antimicrobial properties but suffer from poor water solubility. Coupling with monosaccharides (e.g., sugar esters in ) improves solubility, suggesting that the carboxylic acid group in the target compound may confer better bioavailability compared to ester derivatives.
  • Thermal Stability : Methyl-substituted pyrazoles (e.g., ) demonstrate higher melting points (e.g., 130°C), implying that the 2-oxopropyl group in the target compound might lower thermal stability due to increased conformational flexibility.

Biological Activity

3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with significant potential in medicinal chemistry and biological research. This compound features a pyrazole ring, a furan substituent, and a carboxylic acid group, which contribute to its diverse biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Introduction of the Furan Ring : A coupling reaction, such as Suzuki or Stille coupling, is used to introduce the furan substituent.
  • Carboxylation : The carboxylic acid group is introduced via carboxylation reactions, often using Grignard reagents and carbon dioxide .

Biological Activities

Research indicates that this compound exhibits various biological activities, which are summarized in the following table:

Biological Activity Description
AntimicrobialExhibits activity against bacterial strains such as E. coli and S. aureus .
AnticancerPotential for inhibiting cancer cell proliferation .
Anti-inflammatoryDemonstrates anti-inflammatory properties comparable to standard drugs like indomethacin .
NeuroprotectiveMay protect against neurodegenerative diseases .
Enzyme InhibitionActs as an inhibitor for various enzymes, including MAO-B .

The mechanism of action for this compound is multifaceted and depends on its specific biological context. Notably:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing metabolic pathways.
  • Reactive Oxygen Species (ROS) : It may interact with ROS, contributing to its neuroprotective effects .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Studies : Research demonstrated that derivatives of pyrazoles exhibited significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound were tested against Pseudomonas aeruginosa and showed promising results .
  • Anti-inflammatory Activity : In a study evaluating anti-inflammatory effects in animal models, the compound exhibited activity comparable to indomethacin when tested for carrageenan-induced edema .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other pyrazole derivatives:

Compound Name Structural Features Unique Properties
3-(2-Furyl)-1H-pyrazole-5-carboxylic acidLacks the 2-oxopropyl groupLimited reactivity compared to target compound
1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acidContains only carboxylic acidLess versatile in biological applications
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acidHydroxyl group enhances solubilityNotable dye precursor

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid?

Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:

Dissolving ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate in degassed DMF/water.

Adding aryl boronic acid, K₃PO₄, and Pd(PPh₃)₄ under inert conditions.

Heating at 80–100°C for 12–24 hours, followed by extraction and column chromatography purification .
Key Considerations:

  • Use of Pd catalysts (e.g., Pd(PPh₃)₄) ensures efficient Suzuki-Miyaura coupling.
  • Degassing solvents minimizes side reactions from oxygen interference.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
A combination of techniques is essential:

  • IR Spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O-H) groups (e.g., peaks at ~1700 cm⁻¹ and 2500–3300 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions and furyl/propyl connectivity (e.g., pyrazole protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 275.2) .
    Data Table:
TechniqueKey Peaks/FeaturesReference
IR1700 cm⁻¹ (C=O)
¹H NMRδ 7.2–7.5 (furyl)

Advanced: How can reaction conditions be optimized to improve yield in pyrazole functionalization?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while water aids in Suzuki coupling .
  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% balances cost and efficiency.
  • Temperature Control : 80–100°C accelerates coupling without decomposing heat-sensitive groups.
    Data Contradiction Note:
    Lower temperatures (<70°C) may reduce side reactions but prolong reaction times .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity?

Answer:

  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.
    Case Study:
    DFT analysis of analogous pyrazole-carboxylic acids revealed charge localization at the carboxylic group, explaining their hydrogen-bonding propensity in enzyme inhibition .

Advanced: How to address discrepancies in reported biological activity data for this compound?

Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) .
  • Structural Analogues : Subtle substituent changes (e.g., furyl vs. phenyl groups) alter bioactivity.
    Methodological Resolution:
  • Compare IC₅₀ values under identical conditions.
  • Perform SAR studies to isolate the impact of the 2-oxopropyl group .

Advanced: What strategies enhance the compound’s stability during storage?

Answer:

  • Temperature : Store at room temperature in inert atmospheres to prevent oxidation .
  • pH Control : Maintain acidic conditions (pH 4–6) to avoid decarboxylation .
    Supporting Data:
    Decomposition rates increase >40°C, as shown in TGA studies of similar pyrazole derivatives .

Advanced: How to design derivatives to improve pharmacokinetic properties?

Answer:

  • Ester Prodrugs : Replace carboxylic acid with ethyl esters to enhance membrane permeability .
  • Heterocyclic Modifications : Introduce methyl groups to furyl rings to modulate lipophilicity (clogP) .
    Example:
    Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate showed improved bioavailability in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.